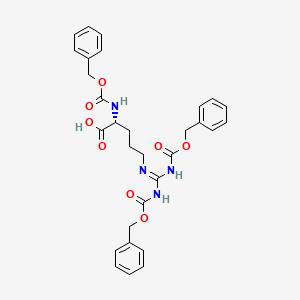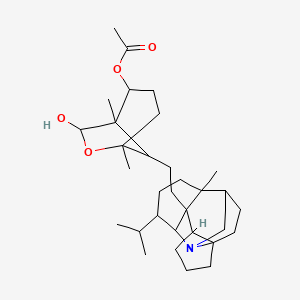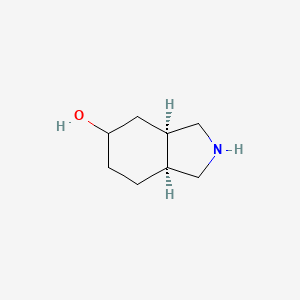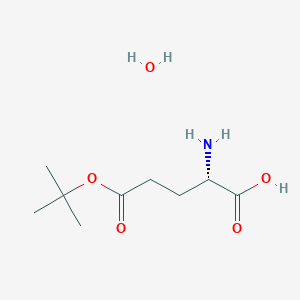
Z-D-Arg(Cbz)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Arg(Cbz)2-OH: is a synthetic derivative of the amino acid arginine. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the arginine molecule. This compound is often used in peptide synthesis due to its stability and the ease with which the protecting groups can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Arg(Cbz)2-OH typically involves the protection of the arginine molecule with benzyloxycarbonyl groups. The process can be summarized as follows:
Protection of the Amino Group: The amino group of arginine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Guanidino Group: The guanidino group of arginine is then protected using a similar procedure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are reacted with benzyloxycarbonyl chloride under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Z-D-Arg(Cbz)2-OH can undergo various chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl groups can be removed under acidic or hydrogenolytic conditions to yield free arginine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) for acidic conditions or palladium on carbon (Pd/C) for hydrogenolysis.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include free arginine after deprotection and various peptides when used in peptide synthesis.
Scientific Research Applications
Z-D-Arg(Cbz)2-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biological Studies: It serves as a precursor for the synthesis of arginine-containing peptides, which are important in studying protein-protein interactions and enzyme functions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Z-D-Arg(Cbz)2-OH primarily involves its role as a protected form of arginine. The protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free arginine can participate in various biological processes, including protein synthesis and nitric oxide production.
Comparison with Similar Compounds
Similar Compounds
Z-Arg(Z)2-OH: Another protected form of arginine with similar properties and applications.
Cbz-Arg(Cbz)2-OH: A synonym for Z-D-Arg(Cbz)2-OH, often used interchangeably.
Uniqueness
This compound is unique due to its dual protection, which provides enhanced stability during synthetic procedures. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
By understanding the properties, synthesis, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIQHGUQPYWSW-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B8099207.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B8099212.png)
![Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel-](/img/structure/B8099228.png)
![[(Tosylimino)iodo]benzene](/img/structure/B8099247.png)




![Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate](/img/structure/B8099276.png)
![methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate](/img/structure/B8099281.png)

